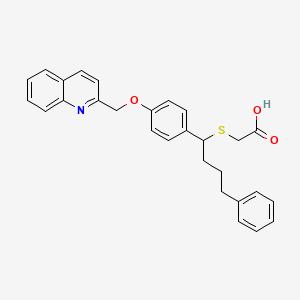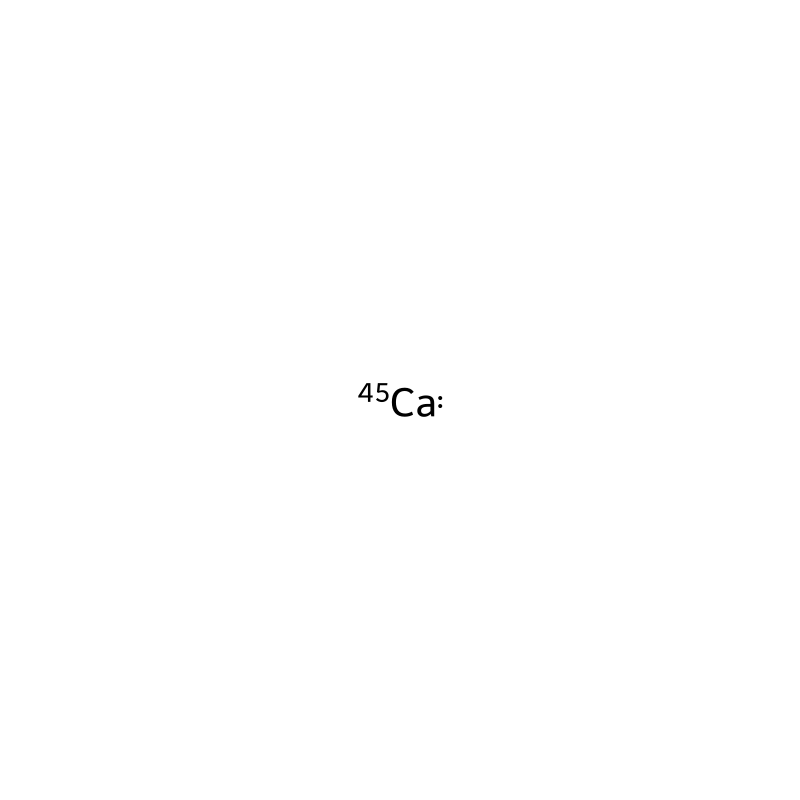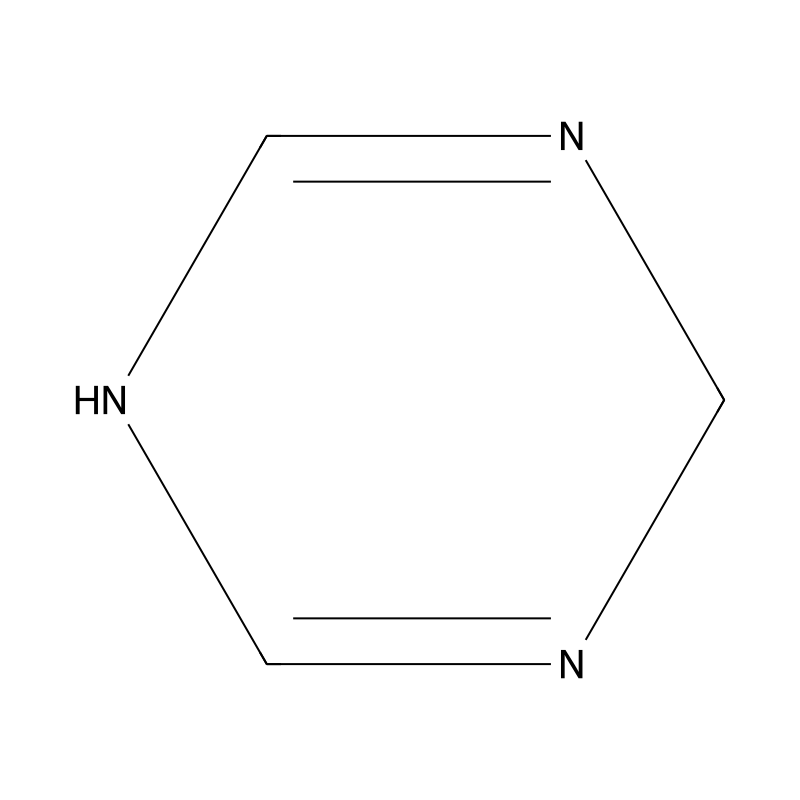L 674573

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
L-674573 is a compound recognized primarily for its role as an inhibitor of leukotriene synthesis. It belongs to the class of quinoline derivatives and has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. By inhibiting the enzyme 5-lipoxygenase, L-674573 disrupts the production of leukotrienes, which are lipid mediators involved in various inflammatory processes.
L-674573 primarily functions through its interaction with the enzyme 5-lipoxygenase, which catalyzes the conversion of arachidonic acid into leukotrienes. The inhibition of this enzyme leads to a decrease in leukotriene synthesis, which can result in reduced inflammation and associated symptoms. The chemical structure of L-674573 allows it to bind selectively to the active site of 5-lipoxygenase, preventing substrate access and subsequent reaction.
The biological activity of L-674573 has been extensively studied, particularly in relation to its effects on immune responses and inflammation. It has demonstrated efficacy in reducing leukotriene levels in various cell types, including HL-60 cells. Research indicates that L-674573 can significantly inhibit the translocation of 5-lipoxygenase, thereby decreasing leukotriene production and potentially alleviating symptoms associated with asthma and other inflammatory conditions .
The synthesis of L-674573 typically involves multi-step organic reactions starting from readily available precursors. One common method includes the condensation of specific aromatic compounds followed by functional group modifications to achieve the desired quinoline structure. Detailed synthetic routes may vary but generally include steps such as:
- Formation of a key intermediate through cyclization.
- Introduction of substituents to enhance biological activity.
- Purification steps to isolate the final compound.
Specific protocols may vary based on laboratory conditions and available reagents.
L-674573 is primarily investigated for its potential applications in treating conditions characterized by excessive inflammation, such as:
- Asthma
- Allergic rhinitis
- Chronic obstructive pulmonary disease (COPD)
Its ability to inhibit leukotriene synthesis positions it as a candidate for therapeutic development aimed at managing these diseases.
Interaction studies have focused on L-674573's binding affinity for 5-lipoxygenase and related proteins involved in leukotriene synthesis. Notably, it has been shown to effectively compete with arachidonic acid for binding sites on the enzyme, thereby inhibiting its activity. These studies often employ binding assays to quantify the interaction strength and specificity of L-674573 compared to other known inhibitors .
Several compounds share structural or functional similarities with L-674573, particularly those that also inhibit leukotriene synthesis or act on related pathways. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Zileuton | 5-lipoxygenase inhibitor | First oral leukotriene synthesis inhibitor approved for asthma treatment |
| Montelukast | Leukotriene receptor antagonist | Selectively blocks leukotriene receptors rather than inhibiting synthesis |
| Pranlukast | Leukotriene receptor antagonist | Similar action to Montelukast but with different pharmacokinetics |
| Bay x 1005 | 5-lipoxygenase inhibitor | Related structure with distinct binding properties |
L-674573 is unique among these compounds due to its specific mechanism targeting the enzyme directly rather than acting at the receptor level, which may confer different therapeutic advantages or side effects.
L-674573, chemically designated as 2-[[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanyl]acetic acid, represents a complex quinoline-based leukotriene synthesis inhibitor with a molecular formula of C28H27NO3S and molecular weight of 457.58 g/mol [1] [2]. The synthetic approach to this compound involves a multi-step process that strategically assembles the quinoline core, incorporates the phenylbutyl chain, establishes the thioether linkage, and introduces the thioacetic acid functionality [4].
The overall synthetic strategy follows a convergent approach, beginning with the formation of the quinoline nucleus through established heterocyclic chemistry methodologies. The subsequent steps involve sequential functional group manipulations, including aromatic substitution reactions, thioalkylation processes, and esterification reactions to construct the complete molecular architecture [5] [6]. The synthetic complexity arises from the need to control regioselectivity during substitution reactions and to maintain the integrity of the quinoline ring system throughout the synthetic sequence [7] [8].
Formation of Quinoline Core
The quinoline nucleus formation represents the foundational step in L-674573 synthesis, employing classical methodologies that have been extensively developed and optimized for heterocyclic synthesis [5] [6]. The Skraup reaction emerges as the most widely utilized approach, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene [7] [9]. This method allows for the direct formation of the quinoline ring system through a complex mechanism involving aldol condensation, cyclization, and dehydration steps [10].
Alternative synthetic approaches include the Doebner-Miller synthesis, which utilizes aldehydes or α,β-unsaturated ketones in combination with aniline derivatives [5] [7]. This methodology offers enhanced control over substitution patterns and typically proceeds under milder conditions compared to the classical Skraup reaction. The reaction mechanism involves initial Schiff base formation followed by electrocyclization and subsequent oxidative aromatization [6] [11].
The Friedlander synthesis represents another viable route, particularly advantageous for preparing quinolines with specific substitution patterns [6] [11]. This approach employs 2-aminobenzaldehyde derivatives in condensation reactions with ketones or active methylene compounds, providing excellent regioselectivity and functional group tolerance [6]. Modern adaptations of these classical methods incorporate nanocatalyzed processes using metal oxide nanoparticles such as zinc oxide, copper oxide, and iron oxide, which enhance reaction efficiency and provide environmentally friendly alternatives [6] [11].
Functional Group Modifications and Substituent Introduction
The introduction of functional groups and substituents in L-674573 synthesis requires carefully orchestrated sequence of reactions to achieve the desired substitution pattern [12]. The thioalkylation process represents a critical transformation, typically accomplished through nucleophilic substitution reactions employing thioacetic acid as the sulfur nucleophile [13] [4]. This reaction proceeds via an SN2 mechanism when performed with halogenated quinoline intermediates in the presence of base catalysts such as sodium hydroxide or potassium carbonate [14].
The phenylbutyl chain incorporation involves multi-step synthetic sequences, often beginning with Friedel-Crafts acylation reactions to introduce the carbonyl functionality, followed by reduction and chain extension processes [12]. Alternative approaches utilize organometallic coupling reactions, particularly palladium-catalyzed cross-coupling methodologies that provide excellent functional group tolerance and regioselectivity [12] [16].
The quinolinylmethoxy substituent introduction typically involves etherification reactions between hydroxylated aromatic intermediates and quinoline-2-methanol derivatives [4] [17]. These reactions proceed under basic conditions, often employing cesium carbonate or potassium carbonate as base, and require careful temperature control to prevent side reactions [4]. The thioacetic acid functionality is commonly introduced through nucleophilic displacement reactions using chloroacetic acid derivatives in the presence of suitable bases [4] [14].
Purification Techniques and Yield Optimization
Purification of L-674573 and its synthetic intermediates requires sophisticated separation techniques due to the structural complexity and potential for isomeric impurities [18] [19]. Column chromatography represents the primary purification method, typically employing silica gel as the stationary phase with gradient elution systems [18] [20]. The mobile phase composition requires careful optimization, often incorporating mixtures of organic solvents such as dichloromethane, methanol, and ethyl acetate to achieve optimal separation [18] [19].
Specialized considerations arise due to the quinoline ring system's propensity for decomposition under certain conditions [19]. Deactivated silica gel, treated with triethylamine or sodium bicarbonate, often provides improved results by reducing acidic decomposition pathways [19]. Alternative stationary phases, including alumina and reverse-phase materials, may be employed for specific purification challenges [19] [21].
Yield optimization strategies focus on reaction condition optimization, including temperature control, reaction time minimization, and catalyst selection [22]. Continuous chromatography techniques, particularly multi-column countercurrent solution gradient purification, offer enhanced efficiency and reduced solvent consumption compared to traditional batch processes [22]. These methods typically achieve 10% higher yields while reducing solvent consumption by 30%, making them particularly attractive for large-scale production [22].
Recrystallization techniques provide an alternative purification approach, particularly effective for final product isolation [18] [21]. Solvent selection proves critical, with careful consideration of solubility characteristics and crystal nucleation properties. Common recrystallization solvents include ethanol, methanol, and mixed solvent systems that balance solubility and selectivity requirements [18] [21].
Analytical Validation of Synthetic Product
Comprehensive analytical validation of L-674573 requires multiple complementary techniques to ensure structural identity, purity assessment, and impurity profiling [23] [24]. High-performance liquid chromatography represents the cornerstone analytical method, providing quantitative purity determination and impurity identification [25] [26]. Method validation parameters include accuracy (98.0-102.0% recovery), precision with relative standard deviation below 2.0% for repeatability and 3.0% for intermediate precision, and linearity with correlation coefficients exceeding 0.999 [23] [24] [27].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through comprehensive analysis of 1H NMR and 13C NMR spectra [28] [29]. Chemical shift assignments, coupling patterns, and integration ratios enable complete structural elucidation and stereochemical assignment [30] [28]. Mass spectrometry analysis, particularly high-resolution electrospray ionization techniques, confirms molecular weight and provides fragmentation patterns consistent with the proposed structure [30] [28].
Infrared spectroscopy validation focuses on characteristic functional group identification, including carbonyl stretching frequencies, aromatic C-H stretching, and sulfur-containing functional groups [30] [28]. The fingerprint region provides additional structural confirmation through comparison with authentic reference standards [28] [31].
Quantitative nuclear magnetic resonance represents an alternative primary method for purity assessment, offering SI-traceable measurements when performed with appropriate internal standards [32]. The mass balance approach provides complementary purity determination through comprehensive impurity quantification, including related substances, residual solvents, water content, and inorganic impurities [32]. Combined uncertainty evaluation from multiple analytical methods ensures robust purity assignment with appropriate confidence intervals [32].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Dates
2: Kargman S, Prasit P, Evans JF. Translocation of HL-60 cell 5-lipoxygenase. Inhibition of A23187- or N-formyl-methionyl-leucyl-phenylalanine-induced translocation by indole and quinoline leukotriene synthesis inhibitors. J Biol Chem. 1991 Dec 15;266(35):23745-52. PubMed PMID: 1748650.








